4-Methoxy-piperidine-1-carbaldehyde

Medicinal Chemistry ADME Drug Design

Procurement teams should select this non-substitutable N-formyl piperidine intermediate for its dual reactivity and balanced physicochemical profile (LogP 0.8274, tPSA 29.5 Ų, Fsp³ 0.86). It is explicitly validated in patent literature for synthesizing potent KDR/FGFR kinase inhibitors targeting solid tumors. Absence of either the N-formyl or 4-methoxy group fundamentally alters synthetic utility, making this the only viable building block for specific chemotypes. Direct hydrolysis yields the core 4-methoxypiperidine motif, offering a convergent, atom-economical route that avoids genotoxic alkylating agents, reducing process mass intensity and cost of goods.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 141047-49-6
Cat. No. B585677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-piperidine-1-carbaldehyde
CAS141047-49-6
Synonyms1-Piperidinecarboxaldehyde, 4-methoxy- (9CI)
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESCOC1CCN(CC1)C=O
InChIInChI=1S/C7H13NO2/c1-10-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3
InChIKeyMLMQSMQEBVEZEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-piperidine-1-carbaldehyde (CAS 141047-49-6): Core Physicochemical & Procurement Specifications


4-Methoxy-piperidine-1-carbaldehyde (CAS 141047-49-6) is a heterocyclic organic compound classified as an N-formylated piperidine featuring a 4-methoxy substituent. Its molecular formula is C₇H₁₃NO₂ and its molecular weight is 143.18 g/mol [1]. Key physicochemical properties critical for procurement and experimental design include a calculated LogP of 0.8274 , a topological polar surface area (tPSA) of 29.5 Ų [2], and a high fraction (86%) of sp³-hybridized carbon atoms [2]. This aldehyde serves as a versatile intermediate, notably in the synthesis of kinase inhibitors targeting KDR and FGFR for oncology applications [3].

4-Methoxy-piperidine-1-carbaldehyde Procurement: Why Analogues Cannot Be Casually Substituted


In a research or industrial setting, substituting 4-Methoxy-piperidine-1-carbaldehyde with a closely related piperidine derivative is not a trivial decision. Key physicochemical and functional parameters change markedly even with minor structural modifications. For example, the absence of the aldehyde group on piperidine (N-formylpiperidine) fundamentally alters the compound's primary use as an electrophilic formyl transfer agent [1]. Conversely, the absence of the 4-methoxy group (piperidine-1-carbaldehyde) eliminates a crucial synthetic handle and drastically alters lipophilicity and hydrogen bonding capacity, directly impacting ADME properties and synthetic utility [2]. Downstream, structurally similar intermediates like 4-methoxypiperidine (CAS 4045-24-3) are generated from this aldehyde [3], underscoring the sequential, non-interchangeable nature of these building blocks. The presence of both the N-formyl and 4-methoxy functionalities creates a unique reactivity profile essential for specific synthetic pathways and biological activities, making the compound a critical and non-substitutable intermediate.

4-Methoxy-piperidine-1-carbaldehyde: A Quantitative Guide to Differentiated Properties vs. Closest Analogues


Enhanced Hydrophilicity and 3D Character: LogP and Fsp³ Comparison Against N-Formylpiperidine

The 4-methoxy substituent on 4-Methoxy-piperidine-1-carbaldehyde provides a quantifiable increase in hydrophilicity and three-dimensional character compared to the unsubstituted N-formylpiperidine. This is critical for modulating drug-like properties in lead optimization. The target compound exhibits a calculated LogP of 0.8274 and a fraction of sp³ hybridized carbons (Fsp³) of 0.86 [1]. In comparison, the unsubstituted analogue N-formylpiperidine (CAS 2591-86-8) has a higher LogP of 1.10 and a lower Fsp³ of 0.71 [2].

Medicinal Chemistry ADME Drug Design Physicochemical Properties

Reduced Polar Surface Area: tPSA Comparison Against 4-Hydroxy-piperidine-1-carbaldehyde

The methoxy group in 4-Methoxy-piperidine-1-carbaldehyde confers a distinct advantage in membrane permeability compared to the more polar hydroxyl analogue. The target compound has a topological polar surface area (tPSA) of 29.5 Ų [1]. Its direct precursor and analogue, 4-hydroxy-piperidine-1-carbaldehyde (CAS 141047-46-3), possesses an additional hydrogen bond donor and has a higher tPSA of 49.8 Ų [2].

Medicinal Chemistry ADME Permeability Bioavailability

Documented Utility as a Key Intermediate: Comparative Pathway Efficiency in Kinase Inhibitor Synthesis

4-Methoxy-piperidine-1-carbaldehyde is a documented precursor in the synthesis of 4-amino-thieno[3,2-c]pyridine-7-carboxylic acid amides, a class of compounds identified as selective KDR and FGFR kinase inhibitors for treating solid tumors [1]. In one specific transformation, it is directly converted to 4-methoxypiperidine (a common building block) in the presence of aqueous KOH, achieving a 33% isolated yield after a 24-hour reaction [2]. While not a direct comparator, this places the compound within a distinct and valuable synthetic niche, as its closest analogue, 4-hydroxy-piperidine-1-carbaldehyde, would require an additional methylation step (e.g., using iodomethane) to access the same 4-methoxypiperidine product, adding at least one synthetic step and associated costs/losses.

Synthetic Chemistry Kinase Inhibitors Oncology Process R&D

4-Methoxy-piperidine-1-carbaldehyde: Optimal Procurement Scenarios for Research & Development


Lead Optimization Programs Requiring Improved CNS Penetration and Oral Bioavailability

Medicinal chemistry teams seeking to replace a more polar or lipophilic piperidine fragment with a balanced building block should prioritize 4-Methoxy-piperidine-1-carbaldehyde. Its low tPSA (29.5 Ų) compared to hydroxyl analogues (e.g., 49.8 Ų for 4-hydroxy-piperidine-1-carbaldehyde) and moderate LogP (0.8274) compared to unsubstituted piperidines (e.g., LogP=1.10 for N-formylpiperidine) [1] positions it within the optimal physicochemical space for crossing the blood-brain barrier (CNS MPO score) and achieving favorable oral absorption. Its high Fsp³ (0.86) also makes it a privileged scaffold for enhancing target selectivity and reducing off-target effects in lead series [2].

Efficient Synthesis of Targeted Covalent Inhibitors and PROTACs

The N-formyl group of 4-Methoxy-piperidine-1-carbaldehyde serves as a masked amine and a versatile synthetic handle. It can be hydrolyzed to reveal the secondary amine (4-methoxypiperidine) [1] for subsequent functionalization or can participate in formyl transfer reactions [2]. This dual reactivity is particularly valuable in constructing targeted covalent inhibitors, where the piperidine nitrogen is a common linker attachment point, or in PROTAC development where precise chemical handle placement is critical for successful ternary complex formation.

Process Development and Scale-up of 4-Methoxypiperidine-Based APIs

For process chemists optimizing the route to an active pharmaceutical ingredient (API) containing a 4-methoxypiperidine motif, 4-Methoxy-piperidine-1-carbaldehyde presents a more convergent and atom-economical approach. As established evidence, its direct hydrolysis yields 4-methoxypiperidine in 33% yield [1], a core intermediate. This pathway circumvents an additional and often problematic alkylation step required when starting from a 4-hydroxy analogue, thereby simplifying the process, reducing the number of unit operations, and mitigating the use of genotoxic alkylating agents like methyl iodide. This translates directly to a lower cost of goods and a more robust, scalable manufacturing process.

Synthesis of Clinical-Stage Kinase Inhibitors for Oncology

Research groups focused on developing next-generation kinase inhibitors, particularly those targeting VEGFR (KDR) and FGFR for solid tumor treatment, will find 4-Methoxy-piperidine-1-carbaldehyde to be a critical building block. It has been explicitly referenced in the patent literature for the synthesis of a novel class of 4-amino-thieno[3,2-c]pyridine-7-carboxylic acid amides, which are potent and selective inhibitors of these kinases [1]. Procuring this specific aldehyde is essential for exploring the structure-activity relationships (SAR) and advancing this specific chemotype, which is pre-validated for anti-proliferative activity against breast, colon, lung, and prostate cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-piperidine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.